molecular formula C10H15N5O2 B14693362 Ethyl 5-amino-3-(3,4-dihydro-2h-pyrrol-5-ylamino)-1h-pyrazole-4-carboxylate CAS No. 23942-33-8

Ethyl 5-amino-3-(3,4-dihydro-2h-pyrrol-5-ylamino)-1h-pyrazole-4-carboxylate

Cat. No.: B14693362
CAS No.: 23942-33-8
M. Wt: 237.26 g/mol
InChI Key: DWXRLGZAEZOUBD-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-(3,4-dihydro-2h-pyrrol-5-ylamino)-1h-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-3-(3,4-dihydro-2h-pyrrol-5-ylamino)-1h-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 3-oxobutanoate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with 3,4-dihydro-2H-pyrrole-5-amine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and pH can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-(3,4-dihydro-2h-pyrrol-5-ylamino)-1h-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 5-amino-3-(3,4-dihydro-2h-pyrrol-5-ylamino)-1h-pyrazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-3-(2H-pyrrol-3-ylamino)-1H-pyrazole-4-carboxylate
  • Ethyl 5-amino-3-(1H-pyrrol-2-ylamino)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-amino-3-(3,4-dihydro-2h-pyrrol-5-ylamino)-1h-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring and the presence of the 3,4-dihydro-2H-pyrrole moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

23942-33-8

Molecular Formula

C10H15N5O2

Molecular Weight

237.26 g/mol

IUPAC Name

ethyl 5-amino-3-(3,4-dihydro-2H-pyrrol-5-ylamino)-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C10H15N5O2/c1-2-17-10(16)7-8(11)14-15-9(7)13-6-4-3-5-12-6/h2-5H2,1H3,(H4,11,12,13,14,15)

InChI Key

DWXRLGZAEZOUBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1NC2=NCCC2)N

Origin of Product

United States

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